Higher Purity Specification Compared to the Non‑Fluorinated Parent Spiro[2.5]octan-1-amine Hydrochloride
The target compound is commercially available with a purity specification of ≥98% (HPLC/NMR verified) , whereas the non‑fluorinated analog spiro[2.5]octan-1-amine hydrochloride (CAS 17202‑91‑4) is routinely supplied at ≥95% purity . This 3% absolute purity difference corresponds to a 60% reduction in the maximum possible impurity burden (5% vs 2%), which is critical for reproducible structure–activity relationship (SAR) studies and late‑stage functionalisation in medicinal chemistry programmes.
| Evidence Dimension | Purity (minimum specification) |
|---|---|
| Target Compound Data | ≥98% (ChemicalBook, MolCore) |
| Comparator Or Baseline | Spiro[2.5]octan-1-amine hydrochloride (CAS 17202-91-4): ≥95% (AKSci) |
| Quantified Difference | Absolute purity increase ≥3%; relative impurity reduction ~60% |
| Conditions | Commercial lot release specifications as declared by vendors |
Why This Matters
A higher starting purity minimises the need for in‑house purification, reduces side‑product formation during derivatisation, and improves batch‑to‑batch reproducibility in pharmaceutical research.
